

# 3-Methoxyphenylmagnesium bromide CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxyphenylmagnesium  
bromide

Cat. No.: B1588619

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An In-depth Technical Guide to **3-Methoxyphenylmagnesium Bromide**

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Information

CAS Number: 36282-40-3[1][2][3]

Synonyms: (m-Methoxyphenyl)magnesium bromide, 3-Anisylmagnesium bromide, m-Anisylmagnesium bromide, Bromo(3-methoxyphenyl)magnesium[4]

**3-Methoxyphenylmagnesium bromide** is an organomagnesium compound, specifically a Grignard reagent, that is a versatile and valuable tool in organic synthesis. Its utility lies in its ability to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds. This technical guide provides a comprehensive overview of its properties, synthesis, and common applications, with a focus on experimental protocols and safety considerations.

## Physicochemical Properties

Quantitative data for **3-Methoxyphenylmagnesium bromide**, primarily for its commercially available solution in tetrahydrofuran (THF), are summarized below. Data for the pure, isolated compound are not readily available as it is typically prepared and used in situ or sold as a solution.

Property	Value	Notes
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrMgO	[3][5]
Molecular Weight	211.34 g/mol	[1][2][4]
Boiling Point	65-67 °C	For a 1.0 M solution in THF.[1][4]
Density	1.013 g/mL at 25 °C	For a 1.0 M solution in THF.[1][4]
Flash Point	-17 °C (-4 °F) (closed cup)	For a 1.0 M solution in THF.[1]
Form	Solution	Commercially available as a solution in THF or 2-MeTHF.
Color	Clear yellow-brown	For the solution form.
Solubility	Typically used in ethereal solvents like diethyl ether and tetrahydrofuran (THF). It is sensitive to moisture and protic solvents.	

## Safety and Handling

**3-Methoxyphenylmagnesium bromide** is a reactive and hazardous substance that requires careful handling under inert and anhydrous conditions.

Hazard Summary:[1][6][7]

- Flammability: Highly flammable liquid and vapor (when in solution).[7]
- Corrosivity: Causes severe skin burns and eye damage.[7]
- Health Hazards: May cause respiratory irritation, drowsiness, or dizziness. Suspected of causing cancer.[1][7]
- Reactivity: Reacts violently with water. May form explosive peroxides upon storage, particularly in THF solution.[6]

Precautionary Measures:[\[1\]](#)[\[6\]](#)[\[7\]](#)

- **Handling:** Use only in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. All equipment must be grounded to prevent static discharge. Glassware must be thoroughly dried.
- **Personal Protective Equipment (PPE):** Wear flame-retardant antistatic protective clothing, chemical-resistant gloves, and safety goggles or a face shield.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from water and moisture. Containers should be dated upon opening and periodically tested for the presence of peroxides.

## Experimental Protocols

### Synthesis of 3-Methoxyphenylmagnesium Bromide

The standard method for preparing **3-Methoxyphenylmagnesium bromide** is the reaction of 3-bromoanisole with magnesium metal in an anhydrous ether solvent.

Materials:

- 3-Bromoanisole (3-methoxybromobenzene)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Iodine crystal (as an initiator)
- Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Apparatus Setup:** Assemble the dry glassware. The flask should be equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel. The entire system should be flushed with an inert gas.

- Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.
- Reagent Addition: In the dropping funnel, prepare a solution of 3-bromoanisole in anhydrous THF. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
- Reaction: Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. The mixture will become cloudy and grayish.
- Completion: After the addition is complete, the mixture may be stirred and gently refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution is the Grignard reagent, which should be used immediately.

A specific literature example involves the preparation of a solution of **3-methoxyphenylmagnesium bromide** in tetrahydrofuran (500 ml) from 3-methoxybromobenzene (187 g) and magnesium turnings (24 g).<sup>[1]</sup>

## Grignard Reaction with a Ketone: Synthesis of 2-(3-methoxyphenyl)cyclohexanone

This protocol describes a typical application of **3-Methoxyphenylmagnesium bromide** in a reaction with a ketone.

Materials:

- **3-Methoxyphenylmagnesium bromide** solution (prepared as above or commercially sourced)
- 2-Chlorocyclohexanone
- Anhydrous diethyl ether or THF
- Saturated aqueous ammonium chloride solution
- Standard reaction and workup glassware

#### Procedure:

- **Reaction Setup:** In a reaction flask under an inert atmosphere, cool a solution of 2-chlorocyclohexanone in anhydrous diethyl ether or THF.
- **Grignard Addition:** Slowly add the **3-Methoxyphenylmagnesium bromide** solution to the cooled ketone solution with stirring. The reaction is exothermic and the temperature should be controlled.
- **Quenching:** After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at room temperature. Then, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.
- **Isolation:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude product can be purified by techniques such as column chromatography or distillation.

This general procedure is based on the application of reacting **3-Methoxyphenylmagnesium bromide** with 2-chlorocyclohexanone to produce 2-(3-methoxyphenyl)cyclohexanone.[\[2\]](#)

## Grignard Reaction with an Anhydride

This protocol outlines the reaction with propionic anhydride.

#### Materials:

- **3-Methoxyphenylmagnesium bromide** solution in THF
- Propionic anhydride
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution

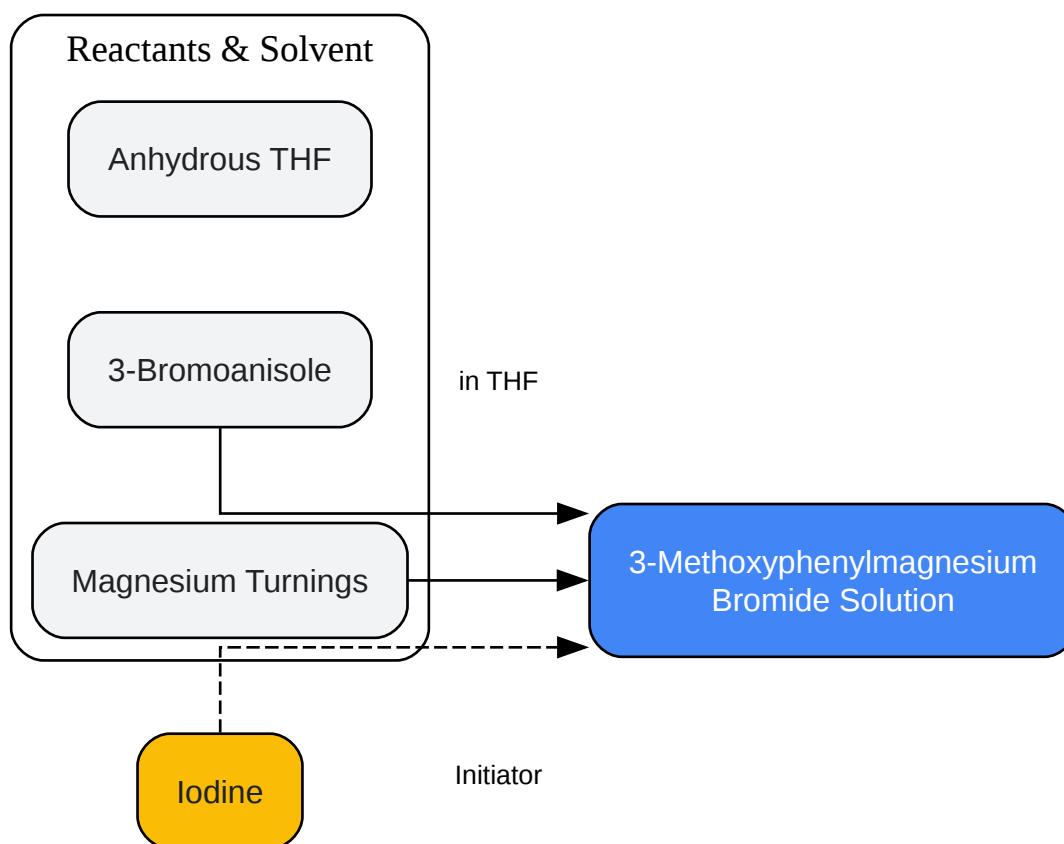
- Dilute aqueous sodium hydroxide solution
- Saturated aqueous sodium chloride solution

#### Procedure:

- Reaction Setup: In a reaction vessel, cool a mixture of propionic anhydride and diethyl ether to -70 °C.[\[1\]](#)
- Grignard Addition: Add the **3-Methoxyphenylmagnesium bromide** solution to the cooled anhydride mixture over a period of 1.5 hours.[\[1\]](#)
- Warming and Quenching: Allow the mixture to warm to room temperature, then add a saturated aqueous solution of ammonium chloride.[\[1\]](#)
- Workup: Separate the organic layer. Wash it sequentially with a dilute aqueous sodium hydroxide solution and a saturated aqueous sodium chloride solution.[\[1\]](#)
- Isolation: Dry the organic layer with sodium sulfate and evaporate the solvent to yield the product, 3-methoxypropiophenone.[\[1\]](#)

## Diagrams

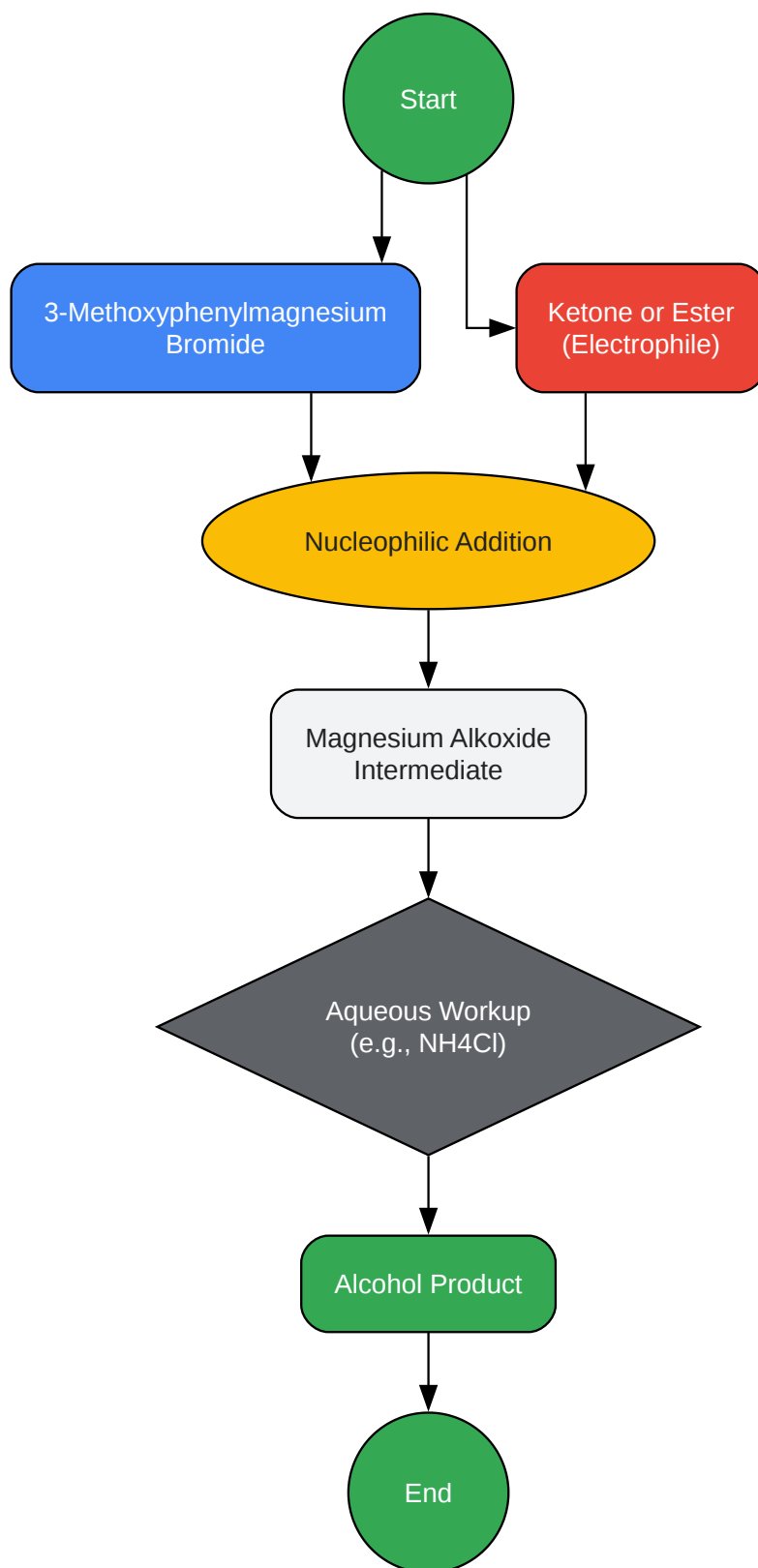
## Synthesis Workflow



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Caption: General workflow for the synthesis of **3-Methoxyphenylmagnesium bromide**.

## Reaction with a Carbonyl Compound



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Caption: Logical flow of a Grignard reaction with a carbonyl compound.



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- To cite this document: BenchChem. [3-Methoxyphenylmagnesium bromide CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588619#3-methoxyphenylmagnesium-bromide-cas-number-and-properties]

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